
N-Ethyl-3-fluoro-5-iodoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-3-fluoro-5-iodoaniline is an aromatic amine compound characterized by the presence of ethyl, fluoro, and iodo substituents on an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-fluoro-5-iodoaniline typically involves multiple steps. One common method is the nucleophilic substitution reaction where a fluoro and iodo substituted benzene derivative is reacted with an ethylamine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-3-fluoro-5-iodoaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluoro and iodo groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized aniline derivatives .
Aplicaciones Científicas De Investigación
N-Ethyl-3-fluoro-5-iodoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Mecanismo De Acción
The mechanism of action of N-Ethyl-3-fluoro-5-iodoaniline involves its interaction with specific molecular targets. The presence of the fluoro and iodo substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects or other applications .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-3-fluoro-5-iodoaniline
- N-Ethyl-3-chloro-5-iodoaniline
- N-Ethyl-3-fluoro-5-bromoaniline
Uniqueness
N-Ethyl-3-fluoro-5-iodoaniline is unique due to the specific combination of ethyl, fluoro, and iodo substituents. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill .
Propiedades
Fórmula molecular |
C8H9FIN |
|---|---|
Peso molecular |
265.07 g/mol |
Nombre IUPAC |
N-ethyl-3-fluoro-5-iodoaniline |
InChI |
InChI=1S/C8H9FIN/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,11H,2H2,1H3 |
Clave InChI |
FWEDLJLUSTVDDC-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC(=CC(=C1)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



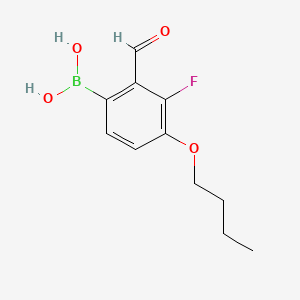
![7H-Benzo[e][1]benzothieno[3,2-b]indole](/img/structure/B14762148.png)
![3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid](/img/structure/B14762155.png)

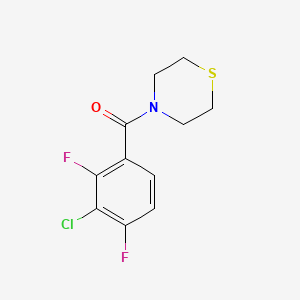
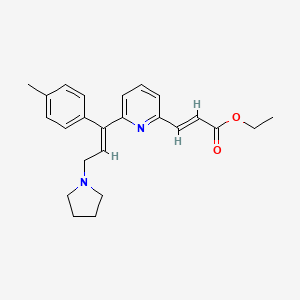

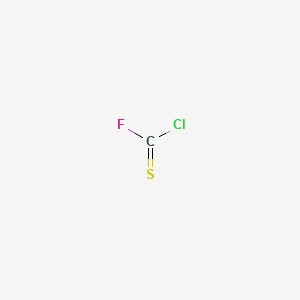
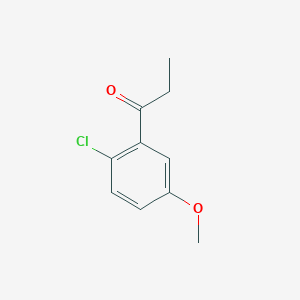
![3-[6-(Acetyloxymethyl)-3,5-dihydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,4-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B14762183.png)
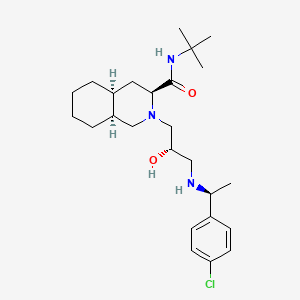
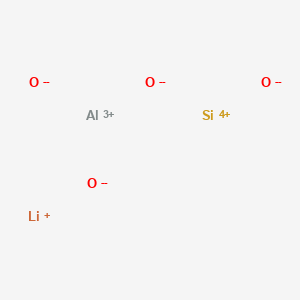
![disodium;[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B14762220.png)
